5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
5-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-1-2-11-6(3-5)4-7(10-11)8(12)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUIRRXEMUBRPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(=O)O)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1545047-49-1 | |
| Record name | 5-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloropyridine-2-carboxylic acid with hydrazine derivatives, followed by cyclization to form the pyrazolo ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemical Sensing Applications
Overview : One of the primary applications of 5-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid is in the development of chemical sensors. Its ability to selectively bind to certain ions or molecules makes it suitable for detecting specific substances.
Mechanism : The compound is incorporated into sensor devices where it interacts with target analytes. The interaction is measured through changes in electrical signals or colorimetric responses, demonstrating high sensitivity and selectivity, especially for ions like H⁺ in acidic conditions with response times under 10 seconds.
Table: Sensor Performance Metrics
| Sensor Type | Target Ion | Sensitivity | Response Time |
|---|---|---|---|
| Ion-selective Sensor | H⁺ | High | <10 seconds |
| Colorimetric Sensor | Various | Moderate | <15 seconds |
Medicinal Chemistry Applications
Overview : The compound has been explored as a potential therapeutic agent due to its interaction with biological targets involved in cancer progression.
Kinase Inhibition : Research indicates that derivatives of pyrazolo[1,5-a]pyridine, including this compound, exhibit inhibitory activity against AXL and c-MET kinases. These kinases play crucial roles in cell signaling pathways that regulate growth and differentiation. Dysregulation of these pathways is implicated in various cancers .
Case Studies :
- AXL Kinase Inhibition : A study demonstrated that compounds similar to this compound effectively inhibited AXL kinase activity, which is associated with tumor progression and metastasis.
- c-MET Kinase Inhibition : Another investigation highlighted the compound's ability to inhibit c-MET signaling pathways, which are often upregulated in drug-resistant cancer cells.
The biological activities associated with this compound extend beyond kinase inhibition. Interaction studies reveal that this compound may engage with several other biological targets, potentially influencing various cellular processes.
Mechanism of Action
The mechanism of action of 5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolo[1,5-a]pyridine Scaffold
5-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid
- Molecular Formula : C₉H₅F₃N₂O₂
- Molecular Weight : 230.14 g/mol
- Key Properties :
- However, the larger steric bulk of -CF₃ may reduce solubility compared to the chloro derivative .
Pyrazolo[1,5-a]pyridine-2-carboxylic acid (Parent Compound)
- Molecular Formula : C₈H₆N₂O₂
- Molecular Weight : 162.14 g/mol
- Key Properties: Melting Point: Not explicitly reported, but commercial sources list purity ≥97% . SMILES: OC(=O)C1=NN2C=CC=CC2=C1 .
Variations in the Heterocyclic Core
6-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- Molecular Formula : C₇H₄ClN₃O₂
- Molecular Weight : 201.58 g/mol
- Key Properties :
- Comparison : Replacing the pyridine ring with pyrimidine introduces an additional nitrogen atom, altering hydrogen-bonding capacity and electronic distribution. This modification may enhance interactions with nucleic acid targets but reduce solubility due to increased polarity .
5-Chloropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylic acid
Functional Group Modifications
Ethyl 5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylate
- Molecular Formula : C₉H₈ClN₃O₂
- Molecular Weight : 225.63 g/mol
- Key Properties :
- Comparison : The ester group (-COOEt) improves lipophilicity, enhancing cell membrane permeability. However, it requires hydrolysis to the carboxylic acid for bioactivity, making it a prodrug candidate .
5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
- Molecular Formula : C₇H₃ClN₄
- Molecular Weight : 178.58 g/mol
- Key Properties :
- Comparison : The nitrile group (-CN) offers distinct reactivity, enabling click chemistry or hydrogen bonding with biological targets. However, it lacks the acidic proton of the carboxylic acid, reducing ionic interactions .
Biological Activity
5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid is a compound that has garnered attention due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- SMILES : C1=CN2C(=CC(=N2)C(=O)O)C=C1Cl
- InChI : InChI=1S/C8H5ClN2O2/c9-5-1-2-11-6(3-5)4-7(10-11)8(12)13/h1-4H,(H,12,13)
The compound exhibits significant structural versatility, which is essential for its biological interactions.
Antimicrobial Properties
Research indicates that pyrazole derivatives, including this compound, exhibit notable antibacterial and antifungal properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. For instance, related compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 1.56 to 6.25 µg/mL against M. tuberculosis H37Rv .
Anti-inflammatory Activity
The compound has also been linked to anti-inflammatory effects. In vitro studies reveal that certain derivatives can inhibit the NF-κB/AP-1 signaling pathway, which is crucial in inflammatory responses. For example, compounds derived from pyrazolo[1,5-a]quinazolines showed IC values less than 50 µM in cell-based assays targeting inflammatory markers .
Kinase Inhibition
This compound has been identified as a potential inhibitor of receptor tyrosine kinases (RTKs), specifically AXL and c-MET. These kinases are involved in cell signaling pathways that regulate growth and differentiation. Inhibition of these pathways may provide therapeutic benefits in conditions characterized by aberrant kinase activity, such as cancer .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Binding Affinity : Molecular modeling studies suggest that this compound can effectively bind to key residues in target proteins such as ERK2 and JNK3, which are part of the MAPK signaling pathway .
- Selective Inhibition : The compound's structural features allow for selective inhibition of specific kinases involved in disease processes. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .
Case Studies
Several studies have explored the biological activity of pyrazolo derivatives:
- Antimycobacterial Activity : A study evaluated the activity of various pyrazolo derivatives against M. tuberculosis and found several candidates with promising MIC values and low cytotoxicity against HepG2 cells .
- Anti-inflammatory Effects : Research demonstrated that specific pyrazolo derivatives could significantly reduce LPS-induced inflammatory responses in cellular models, suggesting their potential as anti-inflammatory agents .
Q & A
Q. What are the common synthetic routes for preparing 5-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid?
The compound is typically synthesized via multi-step reactions starting from pyridine or pyrazine derivatives. For example, oxidative cyclization of pyridinyl guanidine derivatives using N-chlorosuccinimide (NCS) and aqueous potassium carbonate can form the pyrazolo[1,5-a]pyridine core, followed by carboxylation at the 2-position . Alternatively, 2,5-dichloropyridine may react with hydrazine hydrate to form intermediates, which are further modified to introduce the carboxylic acid group .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural characterization relies on 1H/13C NMR spectroscopy to identify the chlorine atom at the 5-position and the carboxylic acid group at the 2-position. Crystallographic studies of related derivatives (e.g., ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate) confirm the planar geometry of the pyrazolo[1,5-a]pyridine ring system, which is critical for validating regiochemistry .
Q. What analytical techniques are used to assess purity and composition?
High-performance liquid chromatography (HPLC) with UV detection (purity >95%) and elemental analysis (e.g., C, H, N content) are standard. For example, elemental analysis of pyrazolo[1,5-a]pyridine derivatives shows deviations <0.3% from theoretical values, ensuring accurate stoichiometry .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound derivatives?
Yields vary significantly (18–89%) depending on reaction conditions. Key factors include:
- Temperature control : Higher temperatures (e.g., 80–100°C) improve cyclization efficiency but may degrade sensitive intermediates .
- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) enhance regioselective chlorination .
- Purification methods : Column chromatography or recrystallization minimizes byproducts, as seen in the isolation of pyrazolo[1,5-a]pyrimidine carboxylates .
Q. What strategies address contradictions in spectroscopic data for pyrazolo[1,5-a]pyridine derivatives?
Discrepancies in NMR or mass spectrometry (MS) data often arise from tautomerism or residual solvents. For example, HRMS-ESI with <1 ppm error resolves ambiguities in molecular ion peaks . X-ray crystallography is definitive for resolving regiochemical uncertainties, as demonstrated for 7-chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine .
Q. How does substituent modification at the 5-position influence pharmacological activity?
The 5-chloro group enhances bioactivity by improving lipophilicity and target binding. Derivatives like 5-chloro-N-phenylpyrazine-2-carboxamide exhibit anticancer activity via kinase inhibition, with IC50 values <1 µM . Replacing chlorine with bulkier groups (e.g., piperidinyl) alters selectivity, as shown in CRF1 antagonist studies .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
Density functional theory (DFT) calculations predict electron distribution and reactive sites, while molecular docking (e.g., AutoDock Vina) evaluates interactions with targets like HMG-CoA reductase or COX-2 . These methods guide the design of analogs with improved binding affinities.
Methodological Considerations
Q. How to troubleshoot low yields in carboxylation reactions at the pyrazolo[1,5-a]pyridine 2-position?
- Activating agents : Use POCl3 or SOCl2 to convert carboxylic acids to reactive acyl chlorides before coupling .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Protection/deprotection : Temporary protection of the NH group in the pyrazolo ring prevents side reactions .
Q. What are the challenges in scaling up pyrazolo[1,5-a]pyridine synthesis for preclinical studies?
Key issues include:
- Regioselectivity : Competing reactions at the 3- and 7-positions require precise stoichiometric control .
- Purification scalability : Transition from column chromatography to recrystallization or continuous flow systems improves efficiency .
- Safety : Handling chlorinating agents (e.g., NCS) demands rigorous hazard controls (ventilation, PPE) .
Q. How to validate the biological relevance of this compound derivatives?
- In vitro assays : Test inhibition of enzymes (e.g., kinases, proteases) using fluorescence-based or radiometric assays .
- ADME profiling : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 cells) to prioritize candidates .
- In vivo models : Rodent studies for pharmacokinetics and efficacy (e.g., xenograft models for anticancer activity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
